1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- is a complex organic compound with the molecular formula C30H28N6 and a molecular weight of 472.58 g/mol. It is also known by its CAS number 3283-07-6 and is characterized as a greenish-grey crystalline powder. This compound exhibits high thermal stability, with a melting point exceeding 300°C and a predicted boiling point of approximately 765.6°C. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in methanol and water .
These reactions are crucial for synthesizing derivatives or modifying the compound's structure for specific applications.
1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it may possess antimicrobial properties, making it a candidate for further research in pharmaceuticals .
Several synthesis methods have been developed for producing 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-:
The applications of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- span various fields:
Studies on the interactions of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- with other biological molecules have indicated its potential to bind with proteins and nucleic acids. These interactions could elucidate its mechanism of action in biological systems and help identify specific targets for therapeutic intervention. Further research is needed to fully understand these interactions and their implications for drug design .
Several compounds share structural similarities with 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N,N',N'-Tetrakis(4-aminophenyl)-p-phenylenediamine | C30H28N6 | Similar structure with multiple amino groups; used in dye synthesis |
1,4-Benzenediamine, N-(4-aminophenyl)- | C12H13N3 | Simpler structure; used in dyeing and as a precursor in organic synthesis |
1,4-Benzenediamine, N,N'-bis(4-aminophenyl) | C18H18N4 | Contains fewer amino groups; less complex than the target compound |
The uniqueness of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- lies in its extensive substitution pattern that enhances its reactivity and potential applications compared to simpler analogs. Its complex structure allows for diverse chemical reactivity that is beneficial in various industrial applications.